Cas no 326013-77-8 ((E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid)

(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid is a thiourea derivative featuring a morpholine-propyl substituent and a 2,5-dimethylphenyl group. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The morpholine moiety enhances solubility and bioavailability, while the thiourea core provides versatility for further functionalization. Its structural design allows for selective interactions with biological targets, making it valuable in medicinal chemistry research. The compound's stability under standard conditions and well-defined reactivity profile facilitate its use in controlled synthetic applications. Careful handling is recommended due to potential sensitivity to moisture and strong oxidizing agents.
(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid structure
326013-77-8 structure
Product Name:(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid
CAS No:326013-77-8
MF:C16H25N3OS
MW:307.454202413559
CID:5949501
PubChem ID:2731414
Update Time:2025-06-13

(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid
    • SMR000323433
    • (E)-N'-(2,5-dimethylphenyl)-N-(3-morpholinopropyl)carbamimidothioic acid
    • BDBM90526
    • (E)-N'-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID
    • F0807-0271
    • 1-(2,5-dimethylphenyl)-3-[3-(4-morpholinyl)propyl]thiourea
    • 1-(2,5-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
    • AKOS003826640
    • SR-01000009260
    • HMS2741O13
    • SR-01000003925-1
    • SR-01000003925
    • AKOS003624461
    • 1-(2,5-dimethylphenyl)-3-(3-morpholinopropyl)thiourea
    • cid_2731414
    • CHEMBL1505907
    • SR-01000009260-1
    • 326013-77-8
    • MLS000624494
    • Inchi: 1S/C16H25N3OS/c1-13-4-5-14(2)15(12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21)
    • InChI Key: CSMVAMKYTHIOAU-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=C(C)C=CC=1C)NCCCN1CCOCC1

Computed Properties

  • Exact Mass: 307.17183360g/mol
  • Monoisotopic Mass: 307.17183360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 68.6Ų

(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid Pricemore >>

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(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid Related Literature

Additional information on (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid

Introduction to (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic Acid (CAS No. 326013-77-8)

(E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 326013-77-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.

The molecular structure of this compound features a complex arrangement of functional groups, including a carbamimidothioic acid moiety, which is known for its potential in modulating various biological pathways. The presence of a (E)-configuration suggests a specific spatial arrangement of atoms that could influence its interactions with biological targets. This structural complexity makes it an intriguing candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of molecules that can interact with multiple targets simultaneously. The combination of aromatic rings, such as the 2,5-dimethylphenyl group, and heterocyclic structures like morpholine has been shown to enhance binding affinity and selectivity. This feature is particularly relevant in the context of developing treatments for complex diseases where polypharmacology plays a crucial role.

The pharmacological properties of (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid have been explored in several preclinical studies. These studies have highlighted its potential as an inhibitor of key enzymes involved in inflammatory and metabolic pathways. For instance, preliminary data suggest that this compound may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory response.

Moreover, the morpholine moiety in the molecule is known to enhance solubility and bioavailability, which are critical factors for the successful development of pharmaceuticals. This feature makes (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid a promising candidate for further development into an oral therapeutic agent. The ability to improve solubility while maintaining biological activity is a significant advantage in drug design.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of the molecule. These synthetic strategies not only highlight the synthetic prowess but also contribute to the scalability of production for potential clinical use.

In addition to its pharmacological potential, (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid has shown interesting properties in terms of chemical stability and compatibility with various solvents. These characteristics are essential for formulating stable drug formulations that can be administered orally or through other routes. The stability under different pH conditions and temperature ranges further enhances its suitability for pharmaceutical applications.

The latest research in medicinal chemistry has emphasized the importance of understanding structure-activity relationships (SAR) to optimize drug candidates. Computational methods, such as molecular docking and quantum mechanical calculations, have been used to predict how different structural modifications might affect the biological activity of (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid. These computational studies have provided valuable insights into optimizing its binding affinity and selectivity against target enzymes.

Preclinical studies have also explored the potential side effects and toxicity profiles of this compound. Initial toxicology assessments indicate that it exhibits low toxicity at therapeutic doses, which is encouraging for further development. However, comprehensive safety evaluations are still necessary to fully understand its long-term effects and potential risks associated with chronic use.

The development of novel therapeutic agents often involves collaboration between academic researchers and pharmaceutical companies. (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid is one example where academic research has paved the way for potential clinical applications. The compound's unique structure and promising biological activities have attracted interest from industry partners who are keen on exploring its therapeutic potential further.

In conclusion, (E)-N'-(2,5-dimethylphenyl)-N-3-(morpholin-4-yl)propylcarbamimidothioic acid (CAS No. 326013-77-8) represents a significant advancement in pharmaceutical research. Its complex molecular structure, combined with promising biological activities and favorable pharmacokinetic properties, makes it a compelling candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in addressing complex diseases and improving patient outcomes.

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